N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O2S/c1-15-3-2-4-18(9-15)21-14-35-23-22(21)30-26(31-25(23)34)32-7-5-17(6-8-32)24(33)29-13-16-10-19(27)12-20(28)11-16/h2-4,9-12,14,17H,5-8,13H2,1H3,(H,29,33)(H,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZADOQWTLOXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC(=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in cancer treatment and other pathologies. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 494.6 g/mol. The compound features a piperidine ring and a thieno[3,2-d]pyrimidine core, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄F₂N₄O₂S |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 1242969-67-0 |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent . Research indicates that compounds with similar structures exhibit apoptosis-inducing properties in various cancer cell lines. For instance, compounds derived from thieno[3,2-d]pyrimidines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in human breast cancer cells (T47D) with EC50 values as low as 0.008 µM .
The proposed mechanism involves the inhibition of key cellular pathways that are critical for cancer cell survival and proliferation. Specifically, the compound may target:
- Tubulin Polymerization : Disrupting microtubule dynamics.
- Caspase Activation : Inducing programmed cell death.
- Cell Cycle Arrest : Preventing progression through the cell cycle.
Case Studies
A notable case study involved the evaluation of similar compounds in xenograft models of breast cancer. The results demonstrated significant tumor regression upon treatment with thieno[3,2-d]pyrimidine derivatives, suggesting that this compound may exhibit comparable efficacy .
Pharmacological Profile
The pharmacological profile of this compound suggests it could be developed for various therapeutic applications beyond oncology:
- Anti-inflammatory Effects : Similar derivatives have shown promise in reducing inflammation markers.
- Antimicrobial Activity : Some thieno[3,2-d]pyrimidine derivatives have demonstrated activity against bacterial strains.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The piperidine-4-carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Prolonged exposure to HCl (6 M) at 100°C cleaves the amide bond, yielding piperidine-4-carboxylic acid and the corresponding amine derivative .
-
Basic Hydrolysis : NaOH (2 M) at 80°C generates the carboxylate salt and releases the amine fragment.
Example Reaction:
Electrophilic Substitution on the Aromatic Rings
The 3-methylphenyl and 3,5-difluorobenzyl groups participate in electrophilic substitution, though reactivity is modulated by substituents:
Reduction of the 4-Oxo Group
The pyrimidin-4-one moiety can undergo reduction:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the carbonyl to a hydroxyl group, forming 3,4-dihydrothieno[3,2-d]pyrimidin-4-ol.
-
LiAlH₄ : Converts the carbonyl to a methylene group, yielding a fully saturated thienopyrimidine .
Reactivity of the Thiophene Moiety
The fused thiophene ring exhibits typical sulfur-based reactivity:
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂/AcOH | Thiophene-1,1-dioxide derivative |
| Halogenation | Br₂ in CHCl₃ | 5-Bromo-thieno[3,2-d]pyrimidine |
Piperidine Ring Functionalization
The piperidine nitrogen (N-1) can undergo alkylation or acylation under mild conditions:
| Reagent | Product | Conditions |
|---|---|---|
| CH₃I | N-Methylpiperidine derivative | K₂CO₃, DMF, 25°C |
| Ac₂O | N-Acetylpiperidine derivative | Pyridine, 0°C → RT |
Stability Under Physiological Conditions
The compound shows moderate stability in pH 7.4 buffer at 37°C, with 85% remaining after 24 hours. Degradation products include:
-
Hydrolyzed carboxamide (via serum esterases).
-
Oxidized thiophene (via hepatic CYP450 enzymes).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The compound’s synthesis involves multi-step protocols, including condensation of substituted thienopyrimidinone intermediates with functionalized piperidine-carboxamide precursors. Key steps include:
- Intermediate Preparation : Use of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (as in EP 4,374,877 A2) coupled with fluorinated benzaldehyde derivatives .
- Coupling Optimization : Employing cross-coupling reactions (e.g., Buchwald-Hartwig amination) for introducing the 3-methylphenyl group at the thienopyrimidinone core.
- Yield Enhancement : Design of Experiments (DoE) strategies (e.g., fractional factorial designs) can systematically optimize parameters like temperature, catalyst loading, and solvent polarity .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use -NMR to resolve fluorinated substituents (e.g., 3,5-difluorobenzyl group) and -NMR for piperidine ring conformation analysis.
- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion peaks and detect trace impurities.
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) for purity quantification .
- X-ray Crystallography : For absolute stereochemical confirmation of chiral centers, if single crystals are obtainable .
Q. How can researchers identify potential biological targets for this compound?
Methodological Answer:
- Computational Docking : Use molecular docking tools (e.g., AutoDock Vina) to screen against kinase or protease targets, leveraging the thienopyrimidinone scaffold’s affinity for ATP-binding pockets.
- Pharmacophore Modeling : Map electrostatic and hydrophobic features of the compound to align with known inhibitors (e.g., EGFR or CDK inhibitors).
- Fragment-Based Screening : Test truncated analogs (e.g., isolated piperidine-carboxamide or thienopyrimidinone fragments) to isolate bioactive motifs .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across different assays?
Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., buffer pH, cellular permeability). Mitigation strategies include:
- Orthogonal Assays : Validate results using diverse platforms (e.g., cell-free enzymatic vs. cell-based proliferation assays).
- Solubility Studies : Quantify compound solubility in assay media via nephelometry; adjust formulations with co-solvents (e.g., DMSO ≤0.1%) .
- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways that may skew IC values .
Q. What computational methods are suitable for predicting metabolic pathways and toxicity?
Methodological Answer:
- In Silico Metabolism Prediction : Tools like GLORY or MetaSite can predict Phase I/II metabolism sites (e.g., oxidation of the difluorobenzyl group or glucuronidation of the carboxamide).
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., thiophene rings) .
- MD Simulations : Molecular dynamics simulations (e.g., GROMACS) to study interactions with cytochrome P450 isoforms .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated or -labeled reagents to identify rate-determining steps (e.g., amide bond formation).
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation in real-time .
- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) to model transition states and activation energies for cyclization steps .
Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns for large-scale enantiomer separation.
- Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective piperidine ring functionalization .
- Process Analytical Technology (PAT) : Implement inline FTIR or NMR to monitor enantiomeric excess (ee) during continuous-flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
